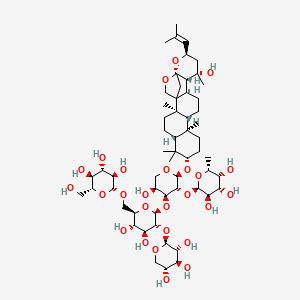

Jujuboside D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Jujuboside D is a triterpenoid saponin compound isolated from the seeds of Ziziphus jujuba Mill., commonly known as jujube. This compound is part of a larger group of bioactive saponins found in jujube, which have been traditionally used in various medicinal applications. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Mechanism of Action

Target of Action

Jujuboside D is a dammarane-type saponin that can be isolated from the seeds of Ziziphus jujuba It’s known that this compound showed lipoxygenase-inhibiting activity . It also revealed a moderate inhibitory effect against pro-inflammatory cytokine TNF-a release in LPS-induced RAW 246.7 macrophages .

Mode of Action

It’s known that this compound interacts with its targets, leading to the inhibition of lipoxygenase and the release of pro-inflammatory cytokine tnf-a . This suggests that this compound may exert its effects by modulating inflammatory responses.

Biochemical Pathways

Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that this compound may influence pathways related to inflammation and immune response.

Result of Action

Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that this compound may have anti-inflammatory effects at the molecular and cellular levels.

Action Environment

It’s known that the ziziphus genus, from which this compound is derived, is prevalent in subtropical and warm-temperate regions worldwide . This suggests that the plant’s growth environment may influence the production and potency of this compound.

Biochemical Analysis

Biochemical Properties

Jujuboside D is a complex molecule with a molecular weight of 1207.37 It interacts with various enzymes and proteins in biochemical reactions

Cellular Effects

Jujuboside A and B, similar compounds to this compound, have been shown to have protective effects on neuronal cells, rescuing the loss of cell viability, activation of apoptosis, elevation of reactive oxygen species, and downregulation of the expression levels of superoxide dismutase, catalase, and glutathione peroxidase . While these effects have not been directly observed for this compound, it is possible that it may have similar cellular effects due to its structural similarity to Jujuboside A and B.

Molecular Mechanism

Studies on Jujuboside A, a similar compound, suggest that it may exert its effects at the molecular level through the activation of the aryl hydrocarbon receptor (AhR), leading to increased levels of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in estrogen metabolism . This mechanism could potentially apply to this compound due to its structural similarity to Jujuboside A.

Metabolic Pathways

Studies on Jujuboside A suggest that it may be involved in estrogen metabolism through the activation of CYP1A2 . Given the structural similarity between Jujuboside A and D, it is possible that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jujuboside D typically involves the extraction from the seeds of Ziziphus jujuba Mill. The process begins with the drying and pulverization of the seeds, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield. The use of automated systems and optimized extraction conditions enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Jujuboside D undergoes various chemical reactions, including:

Reduction: This reaction involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or acids.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild acidic conditions.

Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

Substitution: Halogens (e.g., chlorine, bromine) or acids (e.g., hydrochloric acid) under controlled temperatures.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, inflammation, and oxidative stress-related conditions.

Industry: Utilized in the development of natural health products and supplements due to its bioactive properties

Comparison with Similar Compounds

Jujuboside D is part of a family of saponins found in jujube, including Jujuboside A, Jujuboside B, and Jujuboside C. While these compounds share similar structural features, this compound is unique in its specific bioactive profile and potency:

Jujuboside A: Known for its sedative and anxiolytic effects.

Jujuboside B: Exhibits strong antioxidant and anti-inflammatory properties.

Jujuboside C: Similar to Jujuboside A but with distinct pharmacokinetic properties

Biological Activity

Jujuboside D, a dammarane-type saponin derived from the seeds of Ziziphus jujuba , has garnered attention for its diverse biological activities. This article synthesizes current research findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of the active compounds found in jujube fruit, which is traditionally used in Chinese medicine for various health benefits. It is known for its potential neuroprotective, anti-inflammatory, and antioxidant properties.

Neuroprotective Effects

Research indicates that this compound may enhance neuronal differentiation and protect against oxidative stress. A study demonstrated that jujube extracts, including this compound, significantly upregulated neurotrophic factors such as NGF (Nerve Growth Factor), BDNF (Brain-Derived Neurotrophic Factor), and GDNF (Glial Cell Line-Derived Neurotrophic Factor) in cultured astrocytes . The signaling pathway involved appears to be the cAMP-PKA-CREB pathway, which is crucial for neuronal differentiation and survival.

Table 1: Effects of this compound on Neurotrophic Factors

| Treatment Concentration | NGF Expression | BDNF Expression | GDNF Expression |

|---|---|---|---|

| 0 mg/ml | Baseline | Baseline | Baseline |

| 1 mg/ml | Increased | Increased | Increased |

| 3 mg/ml | Highest | Highest | Highest |

Antioxidant Activity

This compound exhibits potent antioxidant properties, protecting neuronal cells from oxidative damage. In vitro studies show that it can enhance the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress . This suggests a protective mechanism against neurodegenerative diseases.

The pharmacological effects of this compound are mediated by several biological pathways:

- cAMP-PKA-CREB Pathway : Activation of this pathway has been linked to increased expression of neurotrophic factors and neuroprotection against oxidative stress.

- Nrf2-ARE Pathway : this compound may activate the Nrf2 pathway, leading to the upregulation of genes involved in antioxidant defense mechanisms .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Ischemic Models : In animal models, oral administration of jujube extract containing this compound demonstrated significant protection against ischemic brain damage. This was evidenced by reduced infarct size and improved neurological function following ischemic events .

- Effects on Sleep and Anxiety : Other studies suggest that compounds from jujube can promote sleep and reduce anxiety, potentially through modulation of neurotransmitter systems in the brain .

- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation markers in various experimental models, indicating its role as an anti-inflammatory agent .

Properties

CAS No. |

194851-84-8 |

|---|---|

Molecular Formula |

C58H94O26 |

Molecular Weight |

1207.3 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49+,50-,51+,52+,54+,55-,56+,57+,58+/m1/s1 |

InChI Key |

KVKRFLVYJLIZFD-DNXUZUIXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Appearance |

Solid powder |

melting_point |

223 - 225 °C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jujuboside D; Jujuboside A1; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.